Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate is an organic compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes an acetamido group and a naphthyl group attached to an acrylic ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate typically involves the reaction of 2-naphthylamine with acetic anhydride to form N-acetyl-2-naphthylamine. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitrated or halogenated naphthyl derivatives.
Scientific Research Applications
Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthyl group.
Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the naphthyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to be modified for targeted applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Similar structure but lacks the acetamido group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthyl group and a triazole ring, offering different reactivity and applications.
Uniqueness
Methyl 2-acetamido-3-(naphthalen-2-yl)acrylate is unique due to its combination of an acetamido group and a naphthyl group attached to an acrylic ester. This structure provides a balance of reactivity and stability, making it suitable for a variety of chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C16H15NO3 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl (E)-2-acetamido-3-naphthalen-2-ylprop-2-enoate |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-15(16(19)20-2)10-12-7-8-13-5-3-4-6-14(13)9-12/h3-10H,1-2H3,(H,17,18)/b15-10+ |
InChI Key |
KYXZNCZFSIHSMV-XNTDXEJSSA-N |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)OC |
Canonical SMILES |
CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.